Chromium gluconate

Description

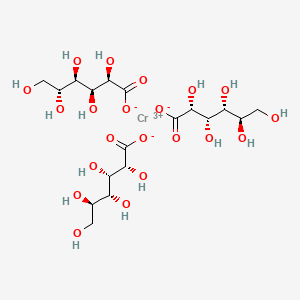

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |

|---|---|

Numéro CAS |

33661-40-4 |

Formule moléculaire |

C18H33CrO21 |

Poids moléculaire |

637.4 g/mol |

Nom IUPAC |

chromium(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/3C6H12O7.Cr/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |

Clé InChI |

ANPGUZATXCGJJH-OPDGVEILSA-K |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cr+3] |

SMILES canonique |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cr+3] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Chromium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium gluconate, the trivalent chromium salt of gluconic acid, is a compound of significant interest in the fields of nutrition and pharmacology. As an essential trace mineral, chromium plays a crucial role in the metabolism of carbohydrates, fats, and proteins, primarily through its potentiation of insulin (B600854) action.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its biological signaling pathways and experimental workflows.

Chemical and Physical Properties

Data Presentation

| Property | Value | Source/Method of Determination |

| Chemical Formula | C₁₈H₃₃CrO₂₁ | PubChem[2] |

| Molecular Weight | 637.44 g/mol | PubChem[2] |

| CAS Number | 33661-40-4 | PubChem[2] |

| Appearance | Expected to be a colored, crystalline or amorphous solid powder. | Inferred from related chromium(III) complexes.[4] |

| Melting Point | Data not available. Expected to decompose at elevated temperatures. | To be determined experimentally. Iron(II) gluconate dihydrate melts at 188 °C. Other chromium complexes show decomposition in TGA analysis.[5] |

| Density | Data not available. | To be determined experimentally. |

| Solubility | ||

| Water | Expected to be soluble. | Trivalent chromium compounds like chromium acetate (B1210297) and nitrate (B79036) are water-soluble.[6] Copper gluconate is also easily soluble in water. |

| Ethanol (B145695) | Expected to be poorly soluble. | Many coordination complexes exhibit low solubility in ethanol. Chromium picolinate (B1231196) is insoluble in ethanol. |

| DMSO | Expected to be soluble. | Dimethyl sulfoxide (B87167) is a good solvent for many coordination complexes, including chromium picolinate.[7] |

| Stability | Stable under normal storage conditions, protected from light and moisture. | Similar to other trivalent chromium compounds, it is relatively inert. Stability can be assessed by TGA.[8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard laboratory techniques for coordination compounds.

Synthesis of Chromium(III) Gluconate

This protocol describes a potential method for the synthesis of chromium(III) gluconate from chromium(III) chloride hexahydrate and sodium gluconate.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Sodium gluconate (C₆H₁₁NaO₇)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of chromium(III) chloride hexahydrate in deionized water with gentle heating and stirring.

-

In a separate beaker, dissolve a 3-molar excess of sodium gluconate in deionized water.

-

Slowly add the chromium(III) chloride solution to the sodium gluconate solution with continuous stirring.

-

Adjust the pH of the resulting solution to approximately 7.0 using a dilute sodium hydroxide (B78521) solution.

-

Heat the reaction mixture at 60-70°C for 2-3 hours to ensure complete complexation.

-

Cool the solution to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water followed by a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid in a desiccator under vacuum to a constant weight.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.[9][10]

Procedure:

-

Finely grind a small amount of the dry this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents.[8][11][12]

Procedure:

-

Add a known excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of chromium in the supernatant using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Calculate the solubility in g/L or mol/L.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to characterize the electronic transitions of the chromium(III) ion in the gluconate complex.[13][14]

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water).

-

Record the UV-Vis spectrum of the solution over a range of 200-800 nm using a double-beam spectrophotometer.

-

Use the solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax) which correspond to the d-d electronic transitions of the octahedral Cr(III) center.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound complex and to confirm the coordination of the gluconate ligand to the chromium ion.[15][16][17]

Procedure:

-

Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a pellet.

-

Alternatively, analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic vibrational bands, such as the broad O-H stretching of the hydroxyl groups, the C=O stretching of the carboxylate group, and the appearance of new bands corresponding to Cr-O bonds, which indicate coordination.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of this compound and to determine the presence of any hydrated water molecules.[5][18][19]

Procedure:

-

Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-800°C).

-

Record the change in mass as a function of temperature.

-

Analyze the resulting thermogram to identify temperature ranges of mass loss, which correspond to the loss of water molecules and the decomposition of the organic ligand.

Mandatory Visualizations

Chromium-Mediated Insulin Signaling Pathway

The following diagram illustrates the proposed mechanism by which chromium potentiates insulin signaling, leading to enhanced glucose uptake and metabolism.[1][20][21][22][23]

Caption: Proposed mechanism of chromium-enhanced insulin signaling.

Experimental Workflow for Characterization of this compound

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound in a research or drug development setting.

Caption: Workflow for synthesis and physicochemical characterization.

References

- 1. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. This compound | C18H33CrO21 | CID 71587119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Systhesis and Characterization of Some Chromium (Iii) Schiff Base Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. davidpublisher.com [davidpublisher.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 11. materialneutral.info [materialneutral.info]

- 12. nanopartikel.info [nanopartikel.info]

- 13. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. epfl.ch [epfl.ch]

- 19. etamu.edu [etamu.edu]

- 20. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chromium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

A Technical Guide to the Biological Role of Trivalent Chromium from Chromium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivalent chromium (Cr(III)) is a trace element that has garnered significant interest for its potential role in regulating glucose and lipid metabolism.[[“]][2] While the essentiality of chromium in human nutrition is a subject of ongoing scientific discussion, its pharmacological effects, particularly in the context of insulin (B600854) sensitivity, are well-documented.[3][4] Chromium is available in various organic and inorganic forms, with organic compounds like chromium gluconate being recognized for their bioavailability. This guide provides an in-depth examination of the biological functions of trivalent chromium, with a focus on this compound, detailing its molecular mechanisms, metabolic effects, and the experimental methodologies used to elucidate its role.

Molecular Mechanism of Action

The primary mechanism through which trivalent chromium exerts its biological effects is by potentiating the action of insulin.[[“]][4] This is believed to be mediated by a low-molecular-weight chromium-binding substance known as chromodulin.[5][6]

2.1. The Role of Chromodulin

Upon absorption, trivalent chromium is transported to cells, likely bound to transferrin.[7] Inside insulin-sensitive cells, in response to an insulin signal, chromium is released and binds to apochromodulin (the chromium-free form of the peptide).[7][8] This binding is a cooperative process, with four Cr(III) ions binding to form the active holo-chromodulin.[5] This active complex can then bind to the insulin receptor, amplifying its tyrosine kinase activity.[5][7][8][9]

2.2. Potentiation of Insulin Signaling

The binding of insulin to its receptor on the cell surface triggers the autophosphorylation of the receptor's beta subunits, activating its tyrosine kinase domain.[6][10] Holo-chromodulin is thought to bind to the activated insulin receptor, further enhancing this kinase activity.[8][9] This amplification of the insulin signal leads to increased phosphorylation of downstream targets, including insulin receptor substrate-1 (IRS-1).[6]

Phosphorylated IRS-1 then activates phosphatidylinositol 3-kinase (PI3K), initiating a cascade that results in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[6] This increased presence of GLUT4 on the cell surface facilitates greater uptake of glucose from the bloodstream into the cell.[11][12][13][14] Some studies suggest that chromium may also influence this process through mechanisms independent of the classical insulin signaling pathway, potentially by altering plasma membrane cholesterol and fluidity.[11][12][13][14]

Signaling Pathway of Insulin Potentiation by Trivalent Chromium

Caption: Insulin signaling pathway potentiated by trivalent chromium.

Effects on Glucose and Lipid Metabolism

Clinical and preclinical studies have investigated the impact of trivalent chromium supplementation on various metabolic parameters. The results, particularly in individuals with insulin resistance or type 2 diabetes, suggest potential benefits in glycemic control and lipid profiles.

3.1. Glucose Metabolism

By enhancing insulin signaling, trivalent chromium is proposed to improve glucose tolerance.[15] Studies have shown that chromium supplementation can lead to reductions in fasting blood glucose and glycosylated hemoglobin (HbA1c) levels in diabetic patients.[16][17][18][19] The magnitude of these effects appears to be more pronounced in individuals with impaired glucose metabolism compared to euglycemic individuals.[15][16]

3.2. Lipid Metabolism

The influence of trivalent chromium on lipid metabolism is also an area of active research.[[“]] Some studies have reported improvements in lipid profiles, including reductions in total cholesterol, LDL cholesterol, and triglycerides, following chromium supplementation.[[“]][20] These effects may be linked to the improved insulin sensitivity, as insulin plays a role in lipid homeostasis.

Table 1: Summary of Quantitative Data from Selected Chromium Supplementation Studies

| Study Population | Chromium Form & Dosage | Duration | Key Findings | Reference |

| Patients with Type 2 Diabetes | Chromium Picolinate (B1231196) (200-1000 µ g/day ) | 4 months | Fasting blood glucose reduced by 15-19% in the 1000 µ g/day group compared to placebo. | [3] |

| Diabetic Goto-Kakizaki Rats | Chromium Picolinate (1 or 10 mg/kg/day) | Up to 32 weeks | Significant improvement in glucose tolerance at both dosages compared to control. | [15][21] |

| Meta-analysis of 41 RCTs | Various forms | ≥ 3 weeks | In patients with type 2 diabetes, HbA1c improved by -0.6% and fasting glucose by -1.0 mmol/L. No significant effect on lipids. | [16][18][19] |

| Meta-analysis of 7 RCTs | Various forms ( >250 µ g/day ) | ≥ 3 months | Significant reduction in fasting blood sugar (-0.95, 95% CI -1.42 to -0.49). No significant effect on HbA1c or lipids. | [22] |

Key Experimental Protocols

A variety of in vitro and in vivo experimental models are employed to investigate the biological role of trivalent chromium.

4.1. In Vitro Adipocyte Culture and Glucose Uptake Assay

This protocol is used to assess the direct effects of chromium on glucose transport in insulin-sensitive cells.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum.[20] Upon reaching confluence, differentiation into adipocytes is induced using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.[20]

-

Chromium Treatment: Differentiated adipocytes are treated with this compound at various concentrations (e.g., 1-20 µM) in serum-free media for a specified duration (e.g., 16 hours).[11]

-

Glucose Uptake Assay: Cells are washed and incubated in a glucose-free buffer. Radiolabeled glucose (e.g., 2-deoxy-[³H]-glucose) is then added, with or without insulin stimulation. After a short incubation, the reaction is stopped, and cells are lysed. The amount of intracellular radioactivity is measured by scintillation counting to quantify glucose uptake.

4.2. Animal Model of Diabetes and Glucose Tolerance Test

Animal models, such as the Goto-Kakizaki (GK) rat, a model of non-obese type 2 diabetes, are used to study the in vivo effects of chromium supplementation.[15]

-

Animal Husbandry and Supplementation: GK rats are housed under standard conditions and provided with a standard diet.[15] this compound is administered in drinking water or by oral gavage at specified doses for a designated period.[15]

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Following an overnight fast, a baseline blood glucose measurement is taken from the tail vein. A bolus of glucose (e.g., 1.0 g/kg body weight) is then injected intraperitoneally.[15] Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection. The area under the curve (AUC) is calculated to assess glucose tolerance.

Experimental Workflow for an In Vivo Animal Study

Caption: Workflow for an in vivo animal study on chromium.

Conclusion

Trivalent chromium, delivered as this compound, demonstrates a clear biological role in modulating glucose and lipid metabolism, primarily through the potentiation of the insulin signaling pathway. The activation of the insulin receptor via the chromodulin mechanism appears to be a key event. While the therapeutic potential of chromium supplementation is still under investigation, particularly concerning optimal dosage and long-term effects, the existing evidence provides a strong foundation for further research and development in the context of metabolic disorders. The experimental protocols outlined herein serve as a guide for researchers aiming to further unravel the intricate molecular mechanisms of trivalent chromium.

References

- 1. consensus.app [consensus.app]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Chromium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. Low-molecular-weight chromium-binding substance - Wikipedia [en.wikipedia.org]

- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Chromium as an essential element] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the nutritional biochemistry of trivalent chromium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.psu.edu [pure.psu.edu]

- 14. [PDF] Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism. | Semantic Scholar [semanticscholar.org]

- 15. Chromium Supplementation Improves Glucose Tolerance in Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Effect of Chromium Supplementation on Glucose Metabolism and Lipids: A Systematic Review of Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]

- 18. Effect of chromium supplementation on glucose metabolism and lipids: a systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Effect of chromium supplementation on glucose metabolism and lipids: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

In Vitro Effects of Chromium on Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium is a trace mineral that has been investigated for its potential role in improving glucose metabolism and insulin (B600854) sensitivity. While numerous in vivo studies and clinical trials have explored the effects of chromium supplementation, in vitro studies provide a controlled environment to dissect the molecular mechanisms by which chromium may influence cellular insulin signaling. This technical guide summarizes the key findings from in vitro research on the effects of trivalent chromium compounds on the insulin signaling cascade, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the involved pathways. It is important to note that while the focus is on chromium's effects, much of the detailed in vitro research has been conducted with chromium picolinate (B1231196), chloride, and other complexes rather than specifically chromium gluconate. The findings for these compounds are presented here to provide a broader understanding of chromium's potential mechanisms of action.

Quantitative Data Summary

The following tables summarize quantitative findings from in vitro studies on the effects of various chromium compounds on key events in the insulin signaling pathway.

Table 1: Effect of Chromium(III) Complexes on IRS-1 Phosphorylation in 3T3-L1 Adipocytes

| Chromium Complex (10 µM) | Relative Level of Tyrosine (Y869) Phosphorylated IRS-1 (Insulin-Stimulated) | Relative Level of Serine (S1101) Phosphorylated IRS-1 (Insulin-Stimulated) | Cell Line | Reference |

| Chromium Chloride | ~1.02 (compared to insulin alone) | ~0.87 (compared to insulin alone) | 3T3-L1 | [1] |

| Chromium Glycinate (B8599266) | ~0.98 (compared to insulin alone) | ~0.58 (compared to insulin alone) | 3T3-L1 | [1] |

| Chromium Acetate | ~0.97 (compared to insulin alone) | ~0.73 (compared to insulin alone) | 3T3-L1 | [1] |

| Chromium Propionate | ~1.15 (compared to insulin alone) | ~0.93 (compared to insulin alone) | 3T3-L1 | [1] |

Note: Data is estimated from graphical representations in the cited literature. A decrease in serine phosphorylation is generally considered to enhance insulin signaling.

Table 2: Effect of Chromium Picolinate on Glucose Transport in L6 Myotubes

| Treatment | Glucose Transport | Cell Line | Reference |

| Control (no insulin) | Baseline | L6 Myotubes | [2] |

| Insulin (acute stimulation) | 97% increase over baseline | L6 Myotubes | [2] |

| Chromium Picolinate (100 nM, 16h) + Insulin | Protective effect against hyperinsulinemia-induced resistance | L6 Myotubes | [2] |

Core Signaling Pathways and Mechanisms of Action

In vitro studies suggest that chromium may influence insulin signaling at multiple points in the pathway.

Insulin Receptor (IR)

Some studies indicate that chromium treatment can enhance the tyrosine phosphorylation of the insulin receptor and increase its kinase activity.[3][4] This is a critical initial step in the insulin signaling cascade. However, other studies have not observed a direct effect of chromium on insulin receptor phosphorylation.[5]

Insulin Receptor Substrate (IRS)

Chromium compounds have been shown to modulate the phosphorylation of IRS-1. Some research indicates an increase in the activating tyrosine phosphorylation of IRS-1.[5][6] Conversely, other studies have reported that chromium complexes, such as chromium glycinate and acetate, can decrease the inhibitory serine phosphorylation of IRS-1, which would also lead to an enhancement of the insulin signal.[1][7]

Phosphatidylinositol 3-Kinase (PI3K) and Akt (Protein Kinase B)

Downstream of IRS-1, chromium has been reported to increase the activity of PI3-kinase and lead to elevated phosphorylation of Akt at both Threonine 308 and Serine 473.[5] This activation is a pivotal point in the pathway leading to glucose transporter translocation. However, some studies have found that the effects of chromium on glucose transport are independent of the PI3K/Akt pathway.[8][9]

Glucose Transporter 4 (GLUT4) Translocation

A primary outcome of insulin signaling is the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake. Several in vitro studies have demonstrated that chromium treatment can mobilize GLUT4 to the plasma membrane in adipocytes.[8][9]

Alternative Signaling Pathways

-

AMP-activated protein kinase (AMPK): Some evidence suggests that chromium may exert its effects on glucose metabolism by activating AMPK, a key cellular energy sensor.[2]

-

Cholesterol-Dependent Mechanism: A novel proposed mechanism is that chromium enhances GLUT4 trafficking and insulin-stimulated glucose transport by decreasing plasma membrane cholesterol, thereby increasing membrane fluidity. This effect has been reported to be independent of the classical insulin signaling proteins like IR, IRS-1, PI3K, and Akt.[8][9]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the in vitro effects of chromium on insulin signaling. Researchers should optimize specific conditions, such as chromium compound concentrations and incubation times, for their particular experimental setup.

Cell Culture and Differentiation

-

3T3-L1 Adipocyte Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

After another 2-3 days, switch to a maintenance medium of DMEM with 10% FBS, changing it every 2-3 days. Mature adipocytes are typically ready for experiments between days 8 and 12 of differentiation.

-

-

L6 Myotube Differentiation:

-

Culture L6 myoblasts in DMEM with 10% fetal bovine serum.

-

To induce differentiation, allow myoblasts to reach confluence.

-

Switch the medium to DMEM with 2% horse serum.

-

Allow the cells to differentiate for 5-7 days, with media changes every 2 days, until myotubes have formed.

-

Western Blotting for Protein Phosphorylation

-

Differentiate cells as described above in 6-well or 12-well plates.

-

Serum-starve the cells for 3-4 hours in serum-free medium prior to treatment.

-

Treat the cells with the desired concentration of this compound for the specified time.

-

Stimulate the cells with insulin (e.g., 100 nM for 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-IRS-1, IRS-1, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

2-Deoxyglucose Uptake Assay

-

Differentiate cells in 12-well or 24-well plates.

-

Serum-starve the cells for 3-4 hours.

-

Treat with this compound for the desired duration.

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate with KRH buffer with or without insulin for 30 minutes.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose for 5-10 minutes.

-

Terminate the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content in each well.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Canonical insulin signaling pathway with potential points of chromium intervention.

Caption: Experimental workflow for assessing protein phosphorylation.

Caption: Proposed cholesterol-dependent mechanism of chromium action.

Conclusion and Implications

In vitro studies provide compelling evidence that trivalent chromium compounds can positively modulate key components of the insulin signaling pathway. The observed effects, including enhanced IR kinase activity, modulation of IRS-1 phosphorylation, activation of the PI3K/Akt pathway, and increased GLUT4 translocation, offer a molecular basis for the potential insulin-sensitizing properties of chromium. Furthermore, the discovery of alternative mechanisms, such as the involvement of AMPK and the regulation of membrane cholesterol, suggests that chromium's actions may be multifaceted.

For researchers and drug development professionals, these findings highlight several areas for further investigation. There is a need for more studies that provide detailed quantitative data on the dose- and time-dependent effects of various chromium compounds, including this compound, on insulin signaling events. Head-to-head comparisons of different chromium salts in the same experimental systems would be valuable for determining their relative potencies. Elucidating the interplay between the classical insulin signaling pathway and alternative mechanisms of chromium action will be crucial for a comprehensive understanding of its effects. This body of in vitro evidence serves as a strong foundation for the rational design of future preclinical and clinical studies aimed at evaluating the therapeutic potential of chromium in insulin-resistant states.

References

- 1. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Chromium in Glucose Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of chromium's role in glucose metabolism, with a particular focus on trivalent chromium compounds like chromium gluconate. It aims to furnish researchers, scientists, and drug development professionals with a detailed synthesis of existing data, experimental methodologies, and the molecular pathways influenced by chromium supplementation. While much of the available research has focused on chromium picolinate (B1231196), the findings offer valuable insights into the potential mechanisms of other chromium salts, including this compound.

Introduction: Chromium as a Putative Modulator of Glucose Homeostasis

Chromium is an essential trace mineral that has been investigated for its potential to improve glucose metabolism and insulin (B600854) sensitivity.[1] Trivalent chromium (Cr3+) is the most stable and biologically active form, and it is believed to potentiate the action of insulin, a key hormone in regulating blood sugar levels.[2] The precise mechanisms by which chromium exerts its effects are still under investigation, but several key pathways have been proposed. This guide will delve into these mechanisms, summarize the quantitative findings from pertinent studies, and outline the experimental protocols employed in this area of research.

Quantitative Data from Clinical and Preclinical Studies

The effects of chromium supplementation on glucose metabolism have been assessed in numerous studies, with varying results. The following tables summarize the quantitative data from a selection of these investigations. It is important to note that the majority of published studies have utilized chromium picolinate; data specifically on this compound is less abundant.

Table 1: Effects of Chromium Supplementation on Glycemic Control in Humans with Type 2 Diabetes

| Study / Reference | Chromium Salt & Dosage | Duration | Change in Fasting Glucose | Change in HbA1c | Change in Fasting Insulin |

| Anderson et al. (as cited in[3][4]) | Chromium Picolinate (200 µ g/day ) | 4 months | No significant difference from placebo | Significantly reduced | Reduced compared to placebo |

| Anderson et al. (as cited in[3][4]) | Chromium Picolinate (1000 µ g/day ) | 4 months | 15-19% lower than placebo | Significantly reduced | Reduced compared to placebo |

| Balk et al., 2007[5] (Meta-analysis) | Various | ≥ 3 weeks | -1.0 mmol/L (in participants with diabetes) | -0.6% (in participants with diabetes) | Not specified |

| Kleefstra et al. (as cited in[3]) (Sub-analysis) | Chromium Picolinate | Various | Not specified | -0.3% | Not specified |

Table 2: Effects of Chromium Supplementation in Animal Models of Insulin Resistance

| Study / Reference | Animal Model | Chromium Salt & Dosage | Duration | Key Findings |

| Cefalu et al. (as cited in[6]) | Diabetic Rats | Chromium Picolinate | Not specified | Reverted membrane levels of GLUT4 to those of lean counterparts. |

| Wang et al. (as cited in[7]) | Obese Rats | Chromium Picolinate | Not specified | Improved glucose disposal by enhancing IR downstream signaling (increased phosphorylation of IRS-1 and PI3K/Akt pathway activity). |

| JCR:LA-corpulent rats[8] | Obese, hyperinsulinemic rats | Chromium Picolinate (80 µg/kg/day) | 3 months | Lower fasting insulin (1848 ± 102 vs. 2688 ± 234 pmol/L), improved glucose disappearance, lower total cholesterol, and higher HDL cholesterol compared to obese controls. |

Experimental Protocols

Understanding the methodologies used in chromium research is crucial for interpreting the results and designing future studies. Below are detailed protocols for key experiments frequently cited in the literature.

In Vitro Assessment of Insulin Signaling

Objective: To determine the effect of chromium compounds on the insulin signaling cascade in cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes).

Methodology:

-

Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they differentiate into mature adipocytes or myotubes.

-

Chromium Treatment: Differentiated cells are treated with various concentrations of a chromium compound (e.g., this compound, chromium picolinate) or a vehicle control for a specified period (e.g., 24-48 hours).

-

Insulin Stimulation: Following chromium treatment, cells are stimulated with a physiological concentration of insulin (e.g., 100 nM) for a short duration (e.g., 10-20 minutes).

-

Cell Lysis and Protein Extraction: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key insulin signaling proteins (e.g., phosphorylated and total IR, IRS-1, Akt, and GLUT4).

-

Quantification: The intensity of the protein bands is quantified using densitometry to determine the relative levels of protein phosphorylation and expression.

Glucose Uptake Assay

Objective: To measure the rate of glucose transport into cells following chromium treatment and insulin stimulation.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with chromium and insulin as described in the insulin signaling protocol.

-

Glucose Transport Initiation: After insulin stimulation, cells are incubated with a glucose-free buffer, and then glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[3H]glucose) for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: The uptake is stopped by washing the cells with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the rate of glucose uptake and is normalized to the total protein content of the cell lysate.

Animal Studies: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the in vivo effect of chromium supplementation on glucose tolerance in an animal model of insulin resistance.

Methodology:

-

Animal Model and Diet: An appropriate animal model (e.g., JCR:LA-corpulent rats) is used. Animals are fed a standard or high-fat diet and supplemented with chromium (e.g., in drinking water) or a placebo for a specified duration.

-

Fasting: Prior to the OGTT, animals are fasted overnight (e.g., 12-16 hours).

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting glucose and insulin levels.

-

Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Biochemical Analysis: Plasma or serum is separated from the blood samples and analyzed for glucose and insulin concentrations.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response.

Molecular Mechanisms and Signaling Pathways

Chromium is believed to influence glucose metabolism through several interconnected pathways. These can be broadly categorized into insulin-dependent and insulin-independent mechanisms.

Insulin-Dependent Pathways

Chromium's primary proposed mechanism involves the potentiation of the insulin signaling cascade.[1] This pathway is initiated by the binding of insulin to its receptor, leading to a series of intracellular events that culminate in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[7]

Caption: Insulin-Dependent Signaling Pathway Influenced by Chromium.

Chromium is thought to enhance this pathway by:

-

Increasing Insulin Receptor Kinase Activity: Chromium may increase the phosphorylation of the insulin receptor, thereby amplifying the downstream signal.[1][9]

-

Activating Downstream Effectors: Studies suggest chromium can increase the activity of PI3-Kinase and Akt.[1][6]

-

Attenuating Negative Regulators: Chromium may inhibit protein tyrosine phosphatase 1B (PTP-1B), an enzyme that dephosphorylates and deactivates the insulin receptor.[1]

Insulin-Independent Mechanisms

Emerging evidence suggests that chromium can also promote GLUT4 translocation through pathways that do not directly involve the classical insulin signaling cascade.[10][11]

Caption: Insulin-Independent Mechanisms of Chromium Action.

These mechanisms include:

-

Modulation of Membrane Fluidity: Chromium has been shown to decrease membrane cholesterol, which in turn increases membrane fluidity.[10][11] This altered membrane environment may facilitate the translocation of GLUT4 to the cell surface.[10][12]

-

AMPK Activation: Some studies indicate that chromium can activate AMP-activated protein kinase (AMPK), a cellular energy sensor that can promote glucose uptake independently of insulin.[6]

Experimental Workflow

The investigation of chromium's effects on glucose metabolism typically follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

References

- 1. This compound | C18H33CrO21 | CID 71587119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Chromium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Effect of chromium supplementation on glucose metabolism and lipids: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oral chromium picolinate improves carbohydrate and lipid metabolism and enhances skeletal muscle Glut-4 translocation in obese, hyperinsulinemic (JCR-LA corpulent) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Initial Toxicity Screening of Chromium Gluconate in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium, in its trivalent state (Cr(III)), is recognized as a trace element involved in various metabolic processes. Chromium gluconate, a salt of trivalent chromium, is commonly used in nutritional supplements. However, understanding its toxicological profile at the cellular level is crucial for ensuring its safe use. This technical guide provides a framework for the initial toxicity screening of this compound in cell lines. Due to a lack of publicly available quantitative toxicity data specifically for this compound, this document leverages data from other trivalent chromium compounds to provide a representative overview. The methodologies and signaling pathways described are based on the established understanding of Cr(III) toxicology. It is strongly recommended that specific studies be conducted on this compound to ascertain its precise toxicological characteristics.

Introduction to Chromium Toxicity

Chromium exists in several oxidation states, with trivalent (Cr(III)) and hexavalent (Cr(VI)) forms being the most common. While Cr(VI) is a well-documented carcinogen and toxicant, Cr(III) compounds are generally considered to be significantly less toxic.[1][2] The lower toxicity of Cr(III) is often attributed to its poor cellular uptake.[3] However, some studies suggest that under certain conditions, Cr(III) compounds can induce cytotoxic and genotoxic effects, primarily mediated by the generation of reactive oxygen species (ROS).[1][4] This guide focuses on the in vitro screening of this compound, a Cr(III) salt.

Experimental Approach for Toxicity Screening

A tiered approach is recommended for the initial toxicity screening of this compound, starting with an assessment of cell viability, followed by more specific assays for apoptosis and oxidative stress.

Caption: Experimental workflow for this compound toxicity screening.

Data on Trivalent Chromium Compound Toxicity

As specific quantitative data for this compound is limited in the available literature, the following tables summarize representative data from studies on other trivalent chromium compounds to provide a general understanding of their cytotoxic potential.

Table 1: Cytotoxicity of Trivalent Chromium Compounds in Human Cell Lines

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| Chromium(III) chloride | Human lymphocytes | 48 | ~1000 | [5] |

| Chromium(III) picolinate | Human lymphocytes | 48 | ~500 | [5] |

| Chromium(III) nitrate | HepG2 (Human hepatoma) | 24 | >1000 | [1] |

Note: IC50 values can vary significantly depending on the cell line, exposure duration, and specific experimental conditions.

Table 2: Apoptotic Effects of Trivalent Chromium Compounds

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Reference |

| Cr(III)-phenanthroline | Human lymphocytes | 50 | ~40 | [4] |

| Cr(III)-bipyridyl | Human lymphocytes | 50 | ~35 | [4] |

Note: The percentage of apoptotic cells is dependent on the specific Cr(III) complex and the experimental setup.

Table 3: Oxidative Stress Markers Induced by Trivalent Chromium Compounds

| Compound | Cell Line | Concentration (µM) | Parameter Measured | Observation | Reference | |---|---|---|---|---| | Various Cr(III) complexes | Human lymphocytes | 50 | ROS Levels (DCF Fluorescence) | Significant Increase |[4] | | Chromium Picolinate | - | - | Glutathione (GSH) | Increased |[6] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Assay

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with selected concentrations of this compound.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Oxidative Stress Measurement: DCFH-DA Assay

This assay measures the intracellular generation of reactive oxygen species (ROS).

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate or a 96-well black plate.

-

Treatment: Treat cells with this compound for the desired time.

-

DCFH-DA Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.

Signaling Pathways in Chromium (III) Toxicity

The precise signaling pathways activated by this compound are not well-elucidated. However, based on studies with other Cr(III) compounds, a plausible mechanism involves the induction of oxidative stress, which subsequently triggers apoptotic pathways.

Caption: Plausible signaling pathway for Cr(III)-induced toxicity.

Conclusion

The initial toxicity screening of this compound in cell lines is a critical step in its safety assessment. While this guide provides a comprehensive framework based on established methodologies and data from related trivalent chromium compounds, it underscores the necessity for specific in vitro studies on this compound. Such research will provide the definitive quantitative data required for a thorough risk assessment and ensure the safe use of this compound in various applications. Researchers are encouraged to utilize the detailed protocols and conceptual frameworks presented herein to design and execute robust toxicological evaluations.

References

- 1. aaem.pl [aaem.pl]

- 2. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chromium(III)-induced apoptosis of lymphocytes: death decision by ROS and Src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Chromium-III and – VI Compounds. I in Vitro Studies Using Different Cell Culture Systems [ouci.dntb.gov.ua]

- 6. econtent.hogrefe.com [econtent.hogrefe.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structural Analysis of Chromium Gluconate Complexes

This technical guide provides a comprehensive overview of the structural analysis of this compound complexes. It details the physicochemical properties, experimental protocols for characterization, and the biological signaling pathways influenced by these complexes. This document is intended to serve as a foundational resource for professionals in research, scientific investigation, and drug development.

Physicochemical Properties of Chromium (III) Gluconate

Chromium (III) gluconate is a coordination complex where the chromium ion is chelated by gluconate ligands. Trivalent chromium is considered an essential nutrient that plays a role in glucose metabolism.[1] The exact structure in the solid state and in solution can be complex, often existing as a mixture of coordination isomers or oligomeric species.

| Property | Data | Reference |

| Molecular Formula | C₁₈H₃₃CrO₂₁ | [1] |

| Molecular Weight | 637.4 g/mol | [1] |

| IUPAC Name | chromium(3+);tris((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) | [1] |

| CAS Number | 33661-40-4 | [1] |

| Coordination | Chromium (III) is typically coordinated through the carboxylate oxygen and hydroxyl groups of the gluconate ligand. The coordination number is often six, resulting in an octahedral geometry. | [2] |

Experimental Protocols for Structural Characterization

The structural elucidation of this compound complexes requires a combination of spectroscopic and analytical techniques.

Spectroscopic Methods

2.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of the chromium (III) ion, providing insights into its coordination environment.

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent, typically deionized water. A common concentration is around 10 mg of the complex in 5 ml of solvent.[3]

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from approximately 200 nm to 800 nm.

-

Data Acquisition: Record the absorbance spectrum. The concentration should be adjusted so that the primary absorbance maxima are between 0.2 and 1.5 absorbance units.[3]

-

Analysis: Identify the wavelengths of maximum absorbance (λmax). For octahedral Cr(III) complexes, two main d-d transition bands are typically observed. These can be used to calculate the crystal field splitting parameter (10Dq), which provides information about the ligand field strength.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the ligand structure and its binding to the metal center. However, the paramagnetic nature of Cr(III) (a d³ ion) presents challenges, causing significant broadening of NMR signals.[4][5]

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve the this compound complex in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument: Use a high-field NMR spectrometer, such as a Bruker DRX-300 or higher.[6]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Due to the paramagnetic nature of Cr(III), the spectral window may need to be significantly wider than for diamagnetic compounds.

-

Analysis: The observed chemical shifts will be significantly different from those of the free gluconate ligand due to hyperfine interactions. While challenging, the pattern of shifted and broadened resonances can provide information on the proximity of protons to the paramagnetic chromium center.[7] For Cr(III) complexes, the spread of resonances can span a large chemical shift range (e.g., 100 ppm).[5]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the complex, helping to confirm its molecular weight and composition. Techniques like Electrospray Ionization (ESI-MS) are suitable for analyzing coordination complexes.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound complex in a volatile solvent compatible with ESI, such as methanol (B129727) or a water/methanol mixture.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

-

MS Analysis: Acquire the mass spectrum in positive or negative ion mode. The choice of mode will depend on the overall charge of the complex species in solution.

-

Data Interpretation: Analyze the resulting spectrum for the parent ion peak corresponding to the this compound complex. Fragmentation patterns can provide additional structural information. Studies on similar complexes like chromium nicotinate (B505614) have shown that these compounds can exist as polymers, which can be identified through mass spectrometry.[8]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a compound.[9][10] Obtaining a suitable single crystal of this compound is the most critical and often the most difficult step.

Experimental Workflow:

-

Crystallization: The primary challenge is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[9] This involves slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques with various solvent systems.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated while diffraction data (intensities and positions of reflected X-rays) are collected.[10]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.

Visualization of Workflows and Pathways

General Experimental Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural characterization of a chromium complex.

Biological Signaling Pathways

Chromium has been shown to potentiate insulin (B600854) signaling, which is crucial for glucose metabolism.[1][11] The following diagrams illustrate the key pathways affected by chromium.

Insulin Signaling Pathway

Chromium enhances multiple steps in the insulin signaling cascade, leading to improved glucose uptake by cells.[11]

AMPK Signaling Pathway

In some conditions, chromium can also promote glucose uptake through pathways independent of insulin signaling, such as by activating AMP-activated protein kinase (AMPK).[11][12]

References

- 1. This compound | C18H33CrO21 | CID 71587119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 3. people.umass.edu [people.umass.edu]

- 4. (53Cr) Chromium NMR [chem.ch.huji.ac.il]

- 5. web.vu.lt [web.vu.lt]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mass spectrometric and spectroscopic studies of the nutritional supplement chromium(III) nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Influence of Chromium Gluconate on Lipid Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of chromium's role in lipid metabolism, with a focus on trivalent chromium, the form found in supplements like chromium gluconate. While research specifically on this compound is limited, this paper synthesizes findings from studies on various forms of trivalent chromium to elucidate its potential effects on lipid profiles and the underlying molecular mechanisms. The evidence suggests that chromium supplementation may offer modest benefits in improving lipid parameters, particularly in individuals with insulin (B600854) resistance and type 2 diabetes. This document details the quantitative effects of chromium on lipid markers, outlines common experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Chromium is an essential trace mineral that plays a role in macronutrient metabolism, particularly through its potentiation of insulin action.[1] Dyslipidemia, characterized by elevated levels of triglycerides (TG) and low-density lipoprotein (LDL) cholesterol, and reduced high-density lipoprotein (HDL) cholesterol, is a major risk factor for cardiovascular disease and is often associated with insulin resistance. The potential of chromium supplementation to modulate lipid profiles has been a subject of scientific investigation. This guide focuses on the effects of trivalent chromium, the form utilized in dietary supplements, on lipid metabolism. While the user's primary interest is this compound, the available body of research is more extensive for other forms, such as chromium picolinate (B1231196) and chromium chloride. Therefore, this document will draw upon data from studies involving various trivalent chromium compounds to provide a broader understanding, with the caveat that form-specific effects may exist.

Quantitative Effects of Trivalent Chromium on Lipid Profiles

Multiple meta-analyses and clinical trials have investigated the impact of chromium supplementation on lipid metabolism. The results, while not entirely consistent across all studies, suggest a modest beneficial effect on certain lipid parameters. The following tables summarize the quantitative data from several key meta-analyses.

Table 1: Meta-Analysis of Trivalent Chromium Supplementation on Lipid Profile in Adults

| Lipid Parameter | Pooled Effect Size (ES) [95% Confidence Interval] | P-value | Notes |

| Triglycerides (TG) | -0.20 mg/dL [-0.50, 0.10] | 0.185 | Subgroup analysis suggested a significant decrease in doses >500 µ g/day .[2] |

| Total Cholesterol (TC) | -0.14 mg/dL [-0.43, 0.16] | 0.369 | [2] |

| LDL-Cholesterol (LDL-C) | -0.08 mg/dL [-0.19, 0.03] | 0.142 | [2] |

| HDL-Cholesterol (HDL-C) | 0.05 mg/dL [-0.05, 0.14] | 0.312 | [2] |

Source: Umbrella review of eight meta-analyses.[2]

Table 2: Meta-Analysis of Trivalent Chromium Supplementation on Lipid Profile in Patients with Type 2 Diabetes

| Lipid Parameter | Weighted Mean Difference (WMD) [95% Confidence Interval] | P-value | Notes |

| Triglycerides (TG) | -6.54 mg/dL [-13.08, -0.00] | 0.050 | [3] |

| Total Cholesterol (TC) | -7.77 mg/dL [-11.35, -4.18] | < 0.001 | [3] |

| LDL-Cholesterol (LDL-C) | -8.54 mg/dL [-19.58, 2.49] | 0.129 | No significant effect observed.[3] |

| HDL-Cholesterol (HDL-C) | 2.23 mg/dL [0.07, 4.40] | 0.043 | [3] |

Source: Systematic review and dose-response meta-analysis of 24 randomized controlled trials.[3]

Table 3: Meta-Analysis of Trivalent Chromium Supplementation on Lipid Profile in Humans (General Population)

| Lipid Parameter | Weighted Mean Difference (WMD) [95% Confidence Interval] | P-value | Notes |

| Total Cholesterol (TC) | -0.17 mmol/L [-0.27, -0.07] | 0.001 | Significant reduction observed.[4] |

| Triglycerides (TG) | Not significant in overall analysis | - | Subgroup analyses showed a lowering effect in certain populations.[4] |

| LDL-Cholesterol (LDL-C) | Not significant | - | [4] |

| HDL-Cholesterol (HDL-C) | Not significant in overall analysis | - | Subgroup analyses showed an increase with the nicotinate (B505614) form.[4] |

Source: Systematic review and meta-analysis of 38 studies.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound studies on lipid metabolism are scarce, a generalized methodology can be derived from the broader literature on trivalent chromium supplementation.

Generalized Human Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of trivalent chromium supplementation on the lipid profile of human subjects.

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. A crossover design can also be employed.[5]

Participants:

-

Inclusion Criteria: Clearly defined population (e.g., adults with type 2 diabetes, individuals with metabolic syndrome, healthy adults). Specific lipid level criteria at baseline (e.g., elevated triglycerides or LDL-C).[2]

-

Exclusion Criteria: Conditions or medications that could interfere with lipid metabolism or chromium absorption. History of renal or liver disease.[2]

Intervention:

-

Investigational Product: Trivalent chromium supplement (e.g., this compound, picolinate, chloride) at a specified daily dosage (typically ranging from 200 to 1000 µg).[6]

-

Placebo: An identical-appearing capsule or tablet without the active chromium compound.

-

Duration: Typically ranges from 8 to 24 weeks.[6]

Data Collection:

-

Baseline Visit: Collection of demographic data, medical history, and baseline anthropometric measurements. Fasting blood samples are collected for lipid profile analysis (Total Cholesterol, Triglycerides, HDL-C, LDL-C) and glycemic parameters.

-

Follow-up Visits: Scheduled at predetermined intervals (e.g., mid-point and end of the intervention period) for monitoring compliance, adverse events, and collection of fasting blood samples for lipid profile analysis.

-

Dietary and Physical Activity Assessment: Use of food frequency questionnaires and physical activity logs to monitor and control for confounding lifestyle factors.

Biochemical Analysis:

-

Lipid Profile: Enzymatic colorimetric methods are commonly used for the determination of total cholesterol, triglycerides, and HDL-C. LDL-C can be calculated using the Friedewald formula or measured directly.[7]

-

Chromium Levels: Serum or plasma chromium levels can be measured using atomic absorption spectrometry to assess compliance and absorption.[5]

Statistical Analysis:

-

Appropriate statistical tests (e.g., t-tests, ANOVA, ANCOVA) are used to compare the changes in lipid parameters between the treatment and placebo groups from baseline to the end of the study.

Experimental Workflow for a Human Clinical Trial

Figure 1: Generalized workflow for a randomized controlled trial investigating the effects of chromium supplementation on lipid metabolism.

Molecular Mechanisms of Action

The precise molecular mechanisms by which trivalent chromium influences lipid metabolism are still under investigation, but several key pathways have been identified. The primary mechanism appears to be linked to the enhancement of insulin signaling, which in turn affects lipid homeostasis.

The Role of AMPK Signaling

A central player in chromium's metabolic effects is the AMP-activated protein kinase (AMPK), a cellular energy sensor.[8][9] When activated, AMPK orchestrates a shift from anabolic to catabolic pathways to restore cellular energy balance.

-

Inhibition of Cholesterol Synthesis: Activated AMPK phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis.[10]

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for the synthesis of malonyl-CoA, a key building block for fatty acid synthesis.[8]

-

Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of ACC by AMPK relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for β-oxidation.[8]

AMPK-Mediated Regulation of Lipid Metabolism by Trivalent Chromium

Figure 2: Trivalent chromium activates AMPK, leading to the inhibition of cholesterol and fatty acid synthesis and the promotion of fatty acid oxidation.

Regulation of Key Transcription Factors

Trivalent chromium may also influence the expression of key transcription factors involved in lipid metabolism.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. Some studies suggest that chromium may inhibit the activity of SREBP-1c, leading to a downregulation of genes involved in fatty acid and triglyceride synthesis.[11]

-

Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors play crucial roles in cholesterol homeostasis, fatty acid metabolism, and inflammation.[12][13] While direct regulation by chromium is not well-established, its effects on insulin signaling and AMPK can indirectly influence the activity of LXRs and PPARs, further contributing to the modulation of lipid metabolism.

Proposed Signaling Pathway of Trivalent Chromium in Lipid Metabolism

Figure 3: A simplified diagram illustrating the proposed signaling pathways through which trivalent chromium may modulate lipid metabolism.

Conclusion and Future Directions

The available evidence suggests that trivalent chromium supplementation may have a modest but statistically significant beneficial effect on lipid metabolism, particularly in individuals with type 2 diabetes. The primary mechanisms appear to involve the enhancement of insulin signaling and the activation of the AMPK pathway, leading to a reduction in lipogenesis and cholesterol synthesis, and an increase in fatty acid oxidation.

However, there are several limitations in the current body of research. The majority of studies have focused on chromium picolinate, and there is a notable lack of data specifically on this compound. Furthermore, the observed effects on lipid profiles are generally small, and their clinical significance remains a subject of debate.

Future research should focus on well-designed, large-scale randomized controlled trials to:

-

Directly compare the effects of different forms of trivalent chromium, including this compound, on lipid metabolism.

-

Elucidate the precise molecular mechanisms of action of different chromium compounds.

-

Identify specific populations that are most likely to benefit from chromium supplementation.

-

Determine the optimal dosage and duration of supplementation for lipid management.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound and other trivalent chromium supplements in the management of dyslipidemia can be achieved.

References

- 1. Effect of chromium chloride supplementation on glucose tolerance and serum lipids including high-density lipoprotein of adult men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Effects of chromium supplementation on lipid profile in patients with type 2 diabetes: A systematic review and dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of chromium supplementation on lipidprofile in humans: A systematic review and meta-analysis ofrandomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trial of chromium and yeast supplements on carbohydrate and lipid metabolism in diabetic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromium Supplementation to Reduce Cardiometabolic Risk Factors: A Novel Dose-Response Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]

- 10. ichgcp.net [ichgcp.net]

- 11. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPAR- and LXR-dependent pathways controlling lipid metabolism and the development of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Chromium Gluconate with Cellular Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trivalent chromium (Cr(III)) has long been investigated for its role in augmenting insulin (B600854) action and improving glucose metabolism. As a nutritional supplement, chromium is available in various forms, including chromium gluconate. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of trivalent chromium with cellular receptors, with a primary focus on its effects on the insulin signaling pathway. While much of the detailed mechanistic research has been conducted using various Cr(III) compounds like chromium picolinate (B1231196) and chromium chloride, the findings are largely considered to reflect the activity of the Cr(III) ion. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

Introduction

Chromium is a trace element that has been suggested to play a role in the metabolism of carbohydrates, lipids, and proteins by potentiating the action of insulin.[1] Inadequate chromium intake has been associated with impaired glucose tolerance, a condition that can progress to type 2 diabetes.[2] this compound, a salt of trivalent chromium with gluconic acid, is a common form of chromium used in dietary supplements. Understanding its interaction with cellular receptors is crucial for elucidating its therapeutic potential.

The primary cellular target of trivalent chromium's metabolic effects is the insulin signaling pathway. The binding of insulin to its receptor on the cell surface initiates a cascade of intracellular events that culminate in glucose uptake and utilization.[3] Evidence suggests that chromium enhances the efficiency of this pathway at several key junctures.

Mechanisms of Action

The interaction of trivalent chromium with cellular receptors and signaling pathways is multifaceted, involving both insulin-dependent and independent mechanisms.

Insulin-Dependent Pathway: Amplification of Insulin Receptor Signaling

The most well-documented mechanism of chromium action is its ability to potentiate the signaling cascade initiated by insulin.[3] This process is thought to be mediated by the oligopeptide chromodulin.[1][4][5]

-

Chromium Uptake and Binding to Apochromodulin: Upon entering the cell, trivalent chromium ions bind to apochromodulin, a low-molecular-weight chromium-binding substance (LMWCr), converting it to its active form, holochromodulin.[5][6]

-

Activation of the Insulin Receptor: Holochromodulin then binds to the insulin-activated insulin receptor, leading to a significant amplification of its tyrosine kinase activity.[3][7] This results in increased autophosphorylation of the receptor's β-subunits.

-

Downstream Signal Transduction: The enhanced insulin receptor kinase activity leads to increased tyrosine phosphorylation of downstream substrates, most notably Insulin Receptor Substrate 1 (IRS-1).[3] This, in turn, activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4]

-

GLUT4 Translocation and Glucose Uptake: The activation of the PI3K/Akt pathway is a critical step leading to the translocation of Glucose Transporter Type 4 (GLUT4) vesicles from the cytoplasm to the plasma membrane.[3] The fusion of these vesicles with the cell membrane increases the number of active glucose transporters, facilitating the uptake of glucose from the bloodstream into the cell.[8]

Insulin-Independent Pathway: Modulation of Membrane Fluidity

Some studies have proposed a mechanism for chromium's action that is independent of the initial steps of the insulin signaling cascade.[1][9]

-

Alteration of Membrane Cholesterol: Trivalent chromium has been shown to decrease the cholesterol content of the plasma membrane.[1][2][9]

-

Increased Membrane Fluidity: A reduction in membrane cholesterol increases the fluidity of the lipid bilayer.

-